Methafurylene fumarate
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Overview
Description
Methafurylene fumarate is a compound known for its antihistamine and anticholinergic properties. It is chemically identified as N-(2-furylmethyl)-N’,N’-dimethyl-N-pyridin-2-ylethane-1,2-diamine fumarate. This compound has been studied for its potential therapeutic applications, particularly in the treatment of smooth muscle spasms and other nervous system diseases .
Preparation Methods
The synthesis of methafurylene fumarate involves several steps. One common method includes the reaction of 2-furylmethylamine with 2-pyridylmethyl chloride in the presence of a base to form the intermediate N-(2-furylmethyl)-N-pyridin-2-ylethane-1,2-diamine. This intermediate is then reacted with fumaric acid to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Industrial production methods focus on optimizing yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Methafurylene fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon, resulting in reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methafurylene fumarate has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying antihistamine activity and receptor binding.
Biology: Research has explored its effects on cellular signaling pathways and its potential as a therapeutic agent for nervous system disorders.
Medicine: this compound is investigated for its potential to treat smooth muscle spasms and other conditions related to histamine activity.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
Methafurylene fumarate exerts its effects primarily through antagonism of histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing symptoms associated with histamine activity such as smooth muscle spasms and allergic reactions. The compound also interacts with cholinergic receptors, contributing to its anticholinergic effects .
Comparison with Similar Compounds
Methafurylene fumarate can be compared with other antihistamines such as methaphenilene and methapyrilene. While all these compounds share similar antihistamine properties, this compound is unique in its dual action as both an antihistamine and anticholinergic agent. This dual action enhances its therapeutic potential in treating conditions involving both histamine and acetylcholine pathways .
Similar Compounds
- Methaphenilene
- Methapyrilene
- Diphenhydramine
- Chlorpheniramine
Properties
CAS No. |
5429-41-4 |
---|---|
Molecular Formula |
C18H23N3O5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N'-(furan-2-ylmethyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C14H19N3O.C4H4O4/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;5-3(6)1-2-4(7)8/h3-8,11H,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WSWXPPBXSUYAAC-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCN(CC1=CC=CO1)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCN(CC1=CC=CO1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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